6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid is a complex organic compound with a unique structure that includes a chromen-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid typically involves multiple steps. One common route includes the reaction of 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol with propanoic acid derivatives under specific conditions to form the intermediate. This intermediate is then reacted with hexanoic acid derivatives to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromen-2-one moiety.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets. The chromen-2-one moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of inflammatory pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
- 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
- 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]-propanoic acid
Uniqueness
6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid is unique due to its specific structure, which combines a chromen-2-one moiety with a hexanoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-12-10-16(19-13(2)14(3)21(26)28-17(19)11-12)27-15(4)20(25)22-9-7-5-6-8-18(23)24/h10-11,15H,5-9H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
PDSVDASCOOWDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.